4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H3BrF2O3S |
|---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
4-bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrF2O3S/c7-2-1-13-4(5(10)11)3(2)12-6(8)9/h1,6H,(H,10,11) |
InChI Key |
BIOHEAPLOMBSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)OC(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-(Difluoromethoxy)thiophene-2-carboxylic Acid
A direct approach involves brominating 3-(difluoromethoxy)thiophene-2-carboxylic acid. Electrophilic bromination using Br2 in H2SO4 or N-bromosuccinimide (NBS) under radical conditions has been explored. In a patent-focused method, bromination at 0–5°C in acetic acid yielded 65–72% of the 4-bromo derivative, with HPLC purity >90%. However, competing bromination at position 5 (up to 15% byproduct) necessitated chromatographic purification.
Difluoromethoxylation of 4-Bromothiophene-2-carboxylic Acid
Alternative routes introduce the difluoromethoxy group after bromination. A patent by CN102690194A describes nucleophilic substitution of a hydroxyl group using chlorodifluoroacetic acid derivatives. For example, treating 4-bromo-3-hydroxythiophene-2-carboxylic acid with sodium chlorodifluoroacetate in DMF at 120°C for 12 hours achieved 85% yield. The reaction required anhydrous conditions to prevent hydrolysis of the chlorodifluoroacetyl reagent.
Cyclization Strategies for Thiophene Ring Formation
Knorr Paal Synthesis with Pre-Installed Substituents
The Knorr Paal thiophene synthesis, involving cyclization of 1,4-diketones with P2S5, was adapted to incorporate substituents. Starting from methyl 4-bromo-3-(difluoromethoxy)acetoacetate, cyclization in toluene at 110°C produced the thiophene core in 58% yield. Subsequent oxidation of the methyl ester to the carboxylic acid using KMnO4 in acidic conditions achieved 89% conversion. This method avoids late-stage bromination but faces challenges in diketone precursor synthesis.
Hinsberg Thiophene Synthesis
Catalytic Radical Difluoromethoxylation
Photoredox-Mediated C–H Functionalization
A breakthrough method from Lee et al. (2019) utilizes visible-light photocatalysis for direct C–H difluoromethoxylation. Using 1-(difluoromethoxy)benzotriazolium triflate (DR1) and Ru(bpy)3Cl2 as a catalyst, 4-bromothiophene-2-carboxylic acid underwent regioselective difluoromethoxylation at position 3 in 78% yield. Key advantages include:
-
Mild conditions : Reactions proceed at 23°C under blue LED light.
-
Broad functional group tolerance : The carboxylic acid remains intact without protection.
-
Scalability : Demonstrated on 10 mmol scale with 72% isolated yield.
Mechanistic Insights and Optimization
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Stepwise Bromination | Bromination → Difluoromethoxylation | 65–72 | 90–92 | Competing bromination at position 5 |
| Knorr Paal Cyclization | Cyclization → Oxidation | 58–89 | 85–88 | Low diketone availability |
| Photoredox Catalysis | Direct C–H functionalization | 72–78 | 95–97 | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki–Miyaura to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products: The major products depend on the specific reactions and conditions used. For example, coupling reactions can yield various substituted thiophene derivatives .
Scientific Research Applications
Chemical Properties and Structure
4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid features a thiophene ring with several substituents: a bromine atom, a difluoromethoxy group, and a carboxylic acid functional group. These structural elements contribute to its unique chemical reactivity and biological activity, making it suitable for diverse applications.
Chemical Synthesis
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of new derivatives.
- Coupling Reactions : It can participate in coupling reactions such as the Suzuki–Miyaura reaction to form complex molecules.
| Reaction Type | Description |
|---|---|
| Substitution | Replacement of bromine with nucleophiles |
| Coupling | Formation of carbon-carbon bonds |
Research has indicated potential biological activities for 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid, particularly in medicinal chemistry:
- Antimicrobial Properties : Investigated for its ability to inhibit growth in various microbial strains.
- Anticancer Activity : Exhibits antiproliferative effects against cancer cell lines by inhibiting specific kinases involved in cell signaling pathways.
Case Study: Anticancer Activity
In vitro studies have demonstrated that compounds similar to 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid can inhibit protein tyrosine phosphatases, leading to reduced tumor growth and increased apoptosis in malignant cells.
Material Science
The compound is utilized in the development of organic semiconductors and materials for electronic devices due to its favorable electronic properties. The difluoromethoxy group enhances the compound's stability and solubility, making it suitable for applications in:
- Organic light-emitting diodes (OLEDs)
- Organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid with analogous compounds:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Substituent Effects : The difluoromethoxy group (-OCHF₂) in the target compound enhances electronegativity and metabolic stability compared to carboxymethoxy (-OCH₂COOH) or methylsulfanyl (-SCH₃) groups .
- Molecular Weight and LogP : The target compound has a lower molecular weight than the hydroxyphenyl analog (373.18 g/mol) but higher lipophilicity (LogP ~2.5) than the carboxymethoxy derivative (LogP 1.63), suggesting improved membrane permeability .
Protein Binding Interactions
Evidence from molecular docking studies highlights the impact of substituents on binding affinities:
Key Observations:
- The phenylcarbamoyl substituent in the 2ZN7 compound improves binding energy (-11.952 kcal/mol) compared to the methylcarbamoyl analog (-9.011 kcal/mol), indicating that bulkier substituents enhance protein interactions .
Antimicrobial and Pharmacological Potential
- Antimicrobial Activity: Thiophene derivatives with amino or carboxymethoxy groups (e.g., 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylic acid ethyl ester) show antimicrobial properties dependent on substituent position and side-chain modifications .
- SAR Insights : Alkyl chain length and aromatic substituents (e.g., hydroxyphenyl) significantly influence potency. For instance, hydroxyphenyl-substituted analogs exhibit enhanced solubility but reduced lipophilicity compared to alkyl-substituted derivatives .
Biological Activity
4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromine atom, a difluoromethoxy group, and a carboxylic acid functional group. These structural elements contribute to its unique chemical properties and biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid may involve several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, which are critical in cell signaling pathways. For instance, the presence of halogen atoms in the structure often enhances binding affinity to kinase targets due to increased hydrophobic interactions and potential halogen bonding .
- Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative activity against cancer cell lines. The inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in malignant cells .
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the antiproliferative effects of various thiophene derivatives, including those similar to 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid. The compound exhibited significant activity against HCT116 and OVCAR-8 cell lines, with IC50 values indicating effective inhibition of cell growth .
- Inhibition of Protein Tyrosine Phosphatase (PTP) :
- Selectivity and Toxicity Profiles :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid?
- Methodology : Begin with thiophene-2-carboxylic acid derivatives and introduce bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions. The difluoromethoxy group can be introduced via nucleophilic substitution with chlorodifluoromethane in the presence of a base (e.g., K₂CO₃) at elevated temperatures. Purification via recrystallization or column chromatography is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene protons) and carbons. The difluoromethoxy group (OCF₂) shows a characteristic triplet in ¹⁹F NMR (~-40 to -50 ppm) and a singlet in ¹H NMR (δ ~3.8–4.2 ppm).
- IR : Look for C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
- MS : Confirm molecular weight via high-resolution MS (expected [M+H]⁺ at m/z 281.94 for C₇H₅BrF₂O₃S) .
Q. What substituent effects on the thiophene ring influence its chemical reactivity?
- Methodology : Electron-withdrawing groups (e.g., -Br, -CF₂O) deactivate the ring, reducing electrophilic substitution rates. Bromine at the 4-position directs subsequent substitutions to the 5-position due to steric and electronic effects. Reactivity can be assessed via comparative kinetic studies with halogenated analogs .
Advanced Research Questions
Q. How to design molecular docking studies to evaluate interactions with target proteins (e.g., Sigma 1 receptor)?
- Methodology :
Protein Preparation : Retrieve the target protein structure (e.g., PDB ID 2QBP or 2H4G) and optimize hydrogen bonding networks.
Ligand Preparation : Generate 3D conformers of the compound using software like OpenBabel, accounting for fluorine's electronegativity.
Docking : Use AutoDock Vina with a grid box centered on known binding pockets (e.g., residues Lys120, Phe182, Arg221). Validate results by comparing binding energies (ΔG ~-9 to -12 kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic contacts) with literature data .
Q. How to resolve discrepancies in binding affinity data across different studies?
- Methodology :
- Experimental Reproducibility : Standardize assay conditions (pH, temperature, protein concentration).
- Computational Validation : Perform molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns. Compare RMSD values (<2 Å for stable binding) and binding free energies (MM-PBSA calculations).
- Structural Analysis : Use X-ray crystallography to resolve conflicting binding modes, focusing on fluorine's role in polar interactions .
Q. What strategies improve aqueous solubility for biological assays without compromising activity?
- Methodology :
- Prodrug Design : Introduce ester or amide prodrugs (e.g., methyl ester) that hydrolyze in vivo.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Structural Modifications : Replace the carboxylic acid with a bioisostere (e.g., tetrazole) while retaining hydrogen-bonding capacity .
Key Considerations
- Contradictions : shows varying docking energies (-9.01 vs. -11.95 kcal/mol) for analogs with slight substituent differences. This highlights the need for precise structural alignment in computational studies.
- Advanced Applications : The compound’s fluorinated thiophene core may enable applications in materials science (e.g., IR-sensitive coatings) via graphene surface modification, as seen in related thiophene-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
